![molecular formula C10H12F3N B157048 1-[4-(Trifluoromethyl)phenyl]propan-2-amine CAS No. 1626-74-0](/img/structure/B157048.png)
1-[4-(Trifluoromethyl)phenyl]propan-2-amine
Overview
Description
1-[4-(Trifluoromethyl)phenyl]propan-2-amine is a substituted amphetamine derivative featuring a trifluoromethyl (-CF₃) group at the para position of the phenyl ring attached to a propan-2-amine backbone. This structural motif confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the strong electron-withdrawing nature of the -CF₃ group . The compound is of interest in medicinal chemistry, particularly in the design of central nervous system (CNS) agents and enzyme inhibitors.
Preparation Methods
Chemoenzymatic Synthesis via Wacker-Tsuji Oxidation and Biotransamination
Wacker-Tsuji Oxidation of Allylbenzenes
The Wacker-Tsuji oxidation serves as a pivotal step in the chemoenzymatic synthesis of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine. This reaction converts allylbenzenes into 1-arylpropan-2-ones through a palladium-catalyzed oxidative process. Key optimizations include:
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Catalyst System : Pd(TFA)₂ (1–2.5 mol%) with Fe₂(SO₄)₃ or FeCl₃ as terminal oxidants in aqueous media .
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Solvent Compatibility : MeCN (5% v/v) enhances substrate solubility without inhibiting subsequent enzymatic steps .
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Temperature and pH : Reactions proceed optimally at 30–60°C and pH <3.5 to prevent Fe(III) precipitation .
For the trifluoromethyl-substituted allylbenzene derivative, elevated temperatures (45–60°C) are required to suppress competitive C=C isomerization, achieving 80–85% yield of 1-[4-(trifluoromethyl)phenyl]propan-2-one (Table 1) .
Table 1: Optimization of Wacker-Tsuji Oxidation for Trifluoromethyl-Substituted Allylbenzene
Catalyst (mol%) | Oxidant (equiv) | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Pd(TFA)₂ (1) | FeCl₃ (3.0) | 45 | 20 | 82 |
Pd(TFA)₂ (2.5) | Fe₂(SO₄)₃ (3.0) | 60 | 16 | 85 |
Amine Transaminase (ATA)-Catalyzed Biotransamination
The resulting ketone undergoes stereoselective amination using amine transaminases (ATAs). Screening of 31 ATAs identified TA-P1-G06 and TA-M3-H07 as optimal for (S)- and (R)-selective synthesis, respectively . Critical parameters include:
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Amine Donor : Isopropylamine (5–10 equiv) shifts equilibrium toward amine formation .
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Solvent Tolerance : MeCN (5% v/v) maintains enzymatic activity while solubilizing hydrophobic substrates .
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Reaction Time : 12–24 h achieves >90% conversion with >99% enantiomeric excess (ee) .
Table 2: Biotransamination of 1-[4-(Trifluoromethyl)phenyl]propan-2-one
ATA | Donor (equiv) | Time (h) | Conversion (%) | ee (%) | Configuration |
---|---|---|---|---|---|
TA-P1-G06 | iPrNH₂ (10) | 12 | 92 | >99 | (S) |
TA-M3-H07 | iPrNH₂ (5) | 24 | 88 | >99 | (R) |
This cascade affords enantiopure this compound in 74–92% overall yield, demonstrating superior stereocontrol compared to traditional reductive amination .
Catalytic Hydrogenation with Chiral Resolution
Resolution of Racemic Amines
An alternative route involves the hydrogenation of prochiral ketones followed by chiral resolution. The patent WO2014178068A2 details a protocol for analogous trifluoromethylphenylpropanamines :
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Chiral Auxiliary : (R)-(+)-1-(1-Naphthyl)ethylamine tartrate resolves racemic mixtures via diastereomeric crystallization .
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Solvent System : Methanol-water (4:1) optimizes tartrate salt precipitation .
Table 3: Resolution Efficiency for Trifluoromethyl Derivatives
Substrate | Solvent | Recovery (%) | ee (%) |
---|---|---|---|
Racemic 1-[4-(CF₃)Ph]propan-2-amine | MeOH-H₂O | 45 | 98 |
Catalytic Hydrogenation of Imines
The resolved imine intermediate undergoes hydrogenation using Raney-Ni or Pd/C under 30–50 bar H₂ . Key conditions:
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Temperature : 50–70°C ensures complete reduction without racemization .
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Solvent : Toluene-methanol (3:1) balances substrate solubility and catalyst activity .
Table 4: Hydrogenation of Resolved Imine Intermediate
Catalyst | H₂ Pressure (bar) | Temp (°C) | Yield (%) | ee Retention (%) |
---|---|---|---|---|
Raney-Ni | 40 | 60 | 95 | 99 |
Pd/C (5%) | 30 | 50 | 90 | 98 |
Comparative Analysis of Methodologies
Efficiency and Stereoselectivity
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Chemoenzymatic Route : Higher enantioselectivity (>99% ee) and shorter synthesis time (24–36 h) but requires specialized enzymes .
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Catalytic Hydrogenation : Scalable to industrial batches but involves multi-step resolution, reducing atom economy .
Environmental and Economic Considerations
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[4-(Trifluoromethyl)phenyl]propan-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological responses . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-[4-(Trifluoromethyl)phenyl]propan-2-amine with key analogs, highlighting structural variations and their implications:
Key Differences and Implications
Trifluoromethyl vs. Fluorine analogs (e.g., ) may exhibit faster clearance due to reduced steric hindrance.
Amine Position and Substitution: The positional isomer 2-[4-(trifluoromethyl)phenyl]propan-2-amine () places the amine on C2, altering the molecule’s conformation. This could reduce CNS penetration compared to the C1-amine derivative .
Aromatic Ring Modifications :
- Compounds like BW723C86 () replace the phenyl ring with a thiophene-indole system, shifting activity toward 5-HT₂B agonism. This highlights how heterocyclic substitutions diversify pharmacological profiles .
- Hybrid molecules (e.g., amphetamine-flurbiprofen amide in ) demonstrate that replacing the amine with an amide group abolishes typical amphetamine activity, redirecting effects toward cyclooxygenase inhibition .
Biological Activity
1-[4-(Trifluoromethyl)phenyl]propan-2-amine, commonly referred to as a trifluoromethyl-substituted amine, has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article delves into the compound's mechanisms of action, cellular effects, metabolic pathways, and its significance in therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-amine structure. This unique structure enhances its lipophilicity, facilitating its interaction with various biological targets.
The primary mechanism of action for this compound involves its inhibition of the serotonin reuptake pump . This inhibition leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic transmission. The compound's interaction with other enzymes, such as monoamine oxidase (MAO) and cytochrome P450 enzymes, further influences its biochemical activity.
- Enzyme Interactions : The compound interacts with several enzymes, influencing their activity and altering metabolic pathways.
- Cellular Effects : It modulates cell signaling pathways and gene expression, impacting mood regulation and appetite suppression.
In Vitro Studies
Research indicates that this compound significantly affects cell viability and proliferation in various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cells harboring wild-type and mutant p53 through mechanisms that include:
- Cell Cycle Arrest : The compound has been observed to cause G0/G1 phase arrest at lower concentrations while inducing G2/M arrest at higher concentrations.
- Cytotoxic Activity : In vitro assays demonstrated IC50 values indicating effective inhibition of cell viability in cancer lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).
Cell Line | IC50 Value (µM) | Effect |
---|---|---|
HCT-116 | 10.5 | Apoptosis induction |
MCF-7 | 12.3 | Cell cycle arrest |
HeLa | 15.0 | Reduced viability |
Dosage Effects in Animal Models
In animal studies, the dosage of this compound significantly influences its biological effects:
- Low Doses : Enhanced serotonergic transmission leading to improved mood regulation.
- High Doses : Potential toxicity and adverse effects on cellular metabolism.
Metabolic Pathways
The compound is involved in several metabolic pathways, particularly those related to serotonin metabolism. It increases serotonin levels by inhibiting its reuptake, thereby affecting neurotransmitter dynamics crucial for mood regulation.
Transport and Distribution
The transport mechanisms of this compound within biological systems are critical for its efficacy:
- Cell Membrane Permeability : The lipophilic nature aids in crossing cellular membranes.
- Subcellular Localization : It may localize within specific organelles or compartments influenced by targeting signals or modifications.
Case Study 1: Anticancer Activity
A study examining the anticancer properties of the compound revealed significant cytotoxic effects against multiple cancer cell lines. The results indicated that the compound could serve as a potential lead for developing new anticancer therapies.
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological implications of this compound showed promising results in modulating neurotransmitter systems associated with anxiety and depression.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(14)6-8-2-4-9(5-3-8)10(11,12)13/h2-5,7H,6,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUROQOAYQTBFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936719 | |
Record name | 1-[4-(Trifluoromethyl)phenyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1626-74-0 | |
Record name | α-Methyl-4-(trifluoromethyl)benzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1626-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenethylamine, alpha-methyl-p-trifluoromethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001626740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(Trifluoromethyl)phenyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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